molecular formula C4F10O6S2 B2563744 1,4-Bis(fluorosulfonyloxy)octafluorobutane CAS No. 78522-71-1

1,4-Bis(fluorosulfonyloxy)octafluorobutane

Cat. No.: B2563744
CAS No.: 78522-71-1
M. Wt: 398.14
InChI Key: WPXZNFAPXDKDTC-UHFFFAOYSA-N
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Description

1,4-Bis(fluorosulfonyloxy)octafluorobutane is a fluorinated organic compound belonging to the perfluoroalkyl sulfonate family. It is a man-made compound not found naturally in the environment. This compound is known for its unique properties, including high stability and resistance to chemical attacks, making it valuable in various scientific and industrial applications.

Preparation Methods

The most common method for synthesizing 1,4-Bis(fluorosulfonyloxy)octafluorobutane involves the reaction of perfluorobutane diol with fluorosulfonic acid. This reaction is highly exothermic and requires proper safety precautions. The reaction can be represented as follows:

CF3-CF2-CF2-CF2(OH)2+2FSO3HCF3-CF2-CF2-CF2(OSO2F)2+2H2O\text{CF}_3\text{-CF}_2\text{-CF}_2\text{-CF}_2(\text{OH})_2 + 2\text{FSO}_3\text{H} \rightarrow \text{CF}_3\text{-CF}_2\text{-CF}_2\text{-CF}_2(\text{OSO}_2\text{F})_2 + 2\text{H}_2\text{O} CF3​-CF2​-CF2​-CF2​(OH)2​+2FSO3​H→CF3​-CF2​-CF2​-CF2​(OSO2​F)2​+2H2​O

Chemical Reactions Analysis

1,4-Bis(fluorosulfonyloxy)octafluorobutane undergoes various chemical reactions, including:

    Electrophilic fluorination: It acts as an electrophilic fluorinating agent, introducing fluorine atoms into other molecules.

    Substitution reactions: The compound can participate in substitution reactions, where the fluorosulfonyl groups are replaced by other functional groups.

Common reagents used in these reactions include fluorosulfonic acid and other electrophilic fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bis(fluorosulfonyloxy)octafluorobutane is used in various scientific research applications due to its unique properties:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant.

    Biology: Its stability and resistance to chemical attacks make it useful in biological studies where harsh conditions are required.

    Industry: It is used in the production of materials that require high chemical resistance and stability.

Mechanism of Action

The mechanism by which 1,4-Bis(fluorosulfonyloxy)octafluorobutane exerts its effects involves its high electronegativity and strong carbon-fluorine bonds. These properties make the molecule highly stable and resistant to attack by many chemicals. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

1,4-Bis(fluorosulfonyloxy)octafluorobutane is unique due to its high stability and resistance to chemical attacks. Similar compounds include:

    1,4-Bis(trimethylsilyl)octafluorobutane: Exhibits unique reactivity patterns but lacks the same level of stability.

    Perfluorobutane-1,4-diyl disulfofluoridate: Another fluorinated compound with similar applications but different reactivity.

These compounds share some properties with this compound but differ in their specific applications and reactivity patterns.

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-1,4-bis(fluorosulfonyloxy)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F10O6S2/c5-1(6,3(9,10)19-21(13,15)16)2(7,8)4(11,12)20-22(14,17)18
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXZNFAPXDKDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(OS(=O)(=O)F)(F)F)(F)F)(C(OS(=O)(=O)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F10O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78522-71-1
Record name 1,4-Bis(fluorosulphonyloxy)octafluorobutane
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